REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21]>C1(C)C=CC=CC=1.[Cu]I>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:15][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
Six
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stock solution
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
CNC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
were stirred in a 110±5° C. oil bath for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Each test tube was closed with an open-top screw
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
evacuated through a 21-gauge needle
|
Type
|
CUSTOM
|
Details
|
to seal the injection spot
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
the screw caps were removed
|
Type
|
ADDITION
|
Details
|
ethyl acetate (3 mL) was added
|
Type
|
ADDITION
|
Details
|
A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: VOLUME | 2.16 mL |
Name
|
|
Type
|
product
|
Smiles
|
CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.1 mmol | |
AMOUNT: VOLUME | 1.06 mL |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.68 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21]>C1(C)C=CC=CC=1.[Cu]I>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:15][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
Six
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stock solution
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
CNC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
were stirred in a 110±5° C. oil bath for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Each test tube was closed with an open-top screw
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
evacuated through a 21-gauge needle
|
Type
|
CUSTOM
|
Details
|
to seal the injection spot
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
the screw caps were removed
|
Type
|
ADDITION
|
Details
|
ethyl acetate (3 mL) was added
|
Type
|
ADDITION
|
Details
|
A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: VOLUME | 2.16 mL |
Name
|
|
Type
|
product
|
Smiles
|
CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.1 mmol | |
AMOUNT: VOLUME | 1.06 mL |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.68 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[I:9][C:10]1[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=1.[CH3:18][NH:19][CH:20]=[O:21]>C1(C)C=CC=CC=1.[Cu]I>[I:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[CH:11]=1.[CH3:18][NH:19][CH:20]=[O:21].[CH3:14][CH2:15][CH2:10][CH2:11][CH2:12][CH2:15][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:16] |f:0.1.2.3|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
Six
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
stock solution
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
Name
|
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
CNC=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
were stirred in a 110±5° C. oil bath for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Each test tube was closed with an open-top screw
|
Type
|
CUSTOM
|
Details
|
cap
|
Type
|
CUSTOM
|
Details
|
evacuated through a 21-gauge needle
|
Type
|
CUSTOM
|
Details
|
to seal the injection spot
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
the screw caps were removed
|
Type
|
ADDITION
|
Details
|
ethyl acetate (3 mL) was added
|
Type
|
ADDITION
|
Details
|
A 50–100 μL sample of the supernatant solution from each test tube was diluted with ethyl acetate (1 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=C(C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 mmol | |
AMOUNT: VOLUME | 2.16 mL |
Name
|
|
Type
|
product
|
Smiles
|
CNC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.1 mmol | |
AMOUNT: VOLUME | 1.06 mL |
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 0.68 mL |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |